Product packaging for Heptylphosphonic Acid(Cat. No.:CAS No. 4721-16-8)

Heptylphosphonic Acid

Cat. No.: B1334463
CAS No.: 4721-16-8
M. Wt: 180.18 g/mol
InChI Key: VAJFLSRDMGNZJY-UHFFFAOYSA-N
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Description

Theoretical Frameworks for Phosphonic Acid Research

The study of phosphonic acids, including heptylphosphonic acid, is grounded in several key theoretical frameworks that explain their behavior, particularly their adsorption and self-assembly on surfaces. The interaction between the phosphonic acid headgroup and a metal oxide surface is a primary area of theoretical investigation. It is generally understood that the phosphonic acid can bind to the surface in different modes, including monodentate, bidentate, and tridentate configurations. mdpi.com The specific binding mode is influenced by factors such as the nature of the substrate, the presence of surface hydroxyl groups, and the conditions of monolayer formation. utwente.nl

Computational methods, such as density functional theory (DFT), are employed to model the adsorption behavior of phosphonic acids on surfaces like indium tin oxide (ITO). rsc.org These theoretical studies help to elucidate the impact of factors like coverage density and binding geometry on the electronic properties of the modified surface. rsc.org The insights gained from these theoretical models are crucial for designing functional surfaces with tailored properties.

The formation of ordered monolayers is also described by theories of self-assembly. The process is driven by the chemisorption of the phosphonic acid headgroup onto the substrate and the van der Waals interactions between the adjacent alkyl chains. mdpi.com The length of the alkyl chain, as in the heptyl group of this compound, plays a significant role in the packing density and ordering of the resulting monolayer.

This compound as a Model Compound for Advanced Material Systems

This compound serves as an important model compound for investigating the fundamental principles of surface functionalization and for developing advanced material systems. Its relatively simple, well-defined structure allows researchers to systematically probe the effects of molecular-level changes on macroscopic material properties.

One of the primary applications of this compound as a model compound is in the formation of self-assembled monolayers (SAMs) on metal oxide surfaces. nih.govmdpi.com These SAMs can be used to precisely control the surface properties of materials, such as their wettability, adhesion, and corrosion resistance. nih.govmdpi.com For instance, the hydrophobic nature of the heptyl chain can be used to create water-repellent surfaces. mdpi.com The stability and well-defined nature of phosphonic acid SAMs make them superior to those formed from other molecules like silanes or carboxylic acids in certain applications. nih.govrsc.org

The table below illustrates the effect of surface modification with a generic alkylphosphonic acid on the work function of Indium Tin Oxide (ITO), a common transparent conductive oxide.

Surface TreatmentWork Function (eV)
Untreated ITO4.5
Alkylphosphonic Acid Modified ITO5.2

This table provides illustrative data on how an alkylphosphonic acid, as a model compound, can alter the electronic properties of a substrate.

Scope and Significance of Current Research Directions

Current research involving this compound and related phosphonic acids is focused on expanding their applications in nanotechnology, electronics, and biomaterials. nih.govmdpi.com A significant area of investigation is the development of mixed-component SAMs, where this compound can be co-assembled with other functional molecules to create surfaces with complex and precisely controlled properties.

Researchers are also exploring the use of phosphonic acids for the surface modification of nanoparticles. nih.gov By functionalizing nanoparticles with a layer of this compound, their dispersibility in various solvents can be improved, and their interaction with biological systems can be controlled. nih.gov This is particularly relevant for applications in drug delivery and medical imaging.

Another active area of research is the use of phosphonic acids as corrosion inhibitors. researchgate.net The formation of a dense, hydrophobic monolayer of this compound on a metal surface can provide a protective barrier against corrosive agents. mdpi.comresearchgate.net Studies are ongoing to optimize the conditions for forming these protective layers and to understand their long-term stability in harsh environments. researchgate.net

The table below summarizes key research findings related to the application of alkylphosphonic acids in various fields.

Research AreaKey Finding
Organic ElectronicsPhosphonic acid SAMs on metal oxides can create low-voltage, high-performance organic field-effect transistors. rsc.org
Corrosion ProtectionLong-chain phosphonic acids can enhance the protective properties of coatings on bronze. researchgate.net
Surface EngineeringSelf-assembled monolayers of phosphonic acids can be used to control the wettability of aluminum surfaces. mdpi.com

The ongoing research into this compound and its analogues continues to provide fundamental insights into surface chemistry and paves the way for the development of new and improved materials and devices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17O3P B1334463 Heptylphosphonic Acid CAS No. 4721-16-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O3P/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJFLSRDMGNZJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4721-16-8
Record name Heptylphosphonic Acid
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Synthetic Methodologies for Heptylphosphonic Acid and Its Functionalized Derivatives

Established Synthetic Pathways for Heptylphosphonic Acid

Hydrolysis of Chlorophosphonic Acid Derivatives

One of the most direct and widely used methods for the preparation of phosphonic acids is the hydrolysis of their corresponding phosphonyl dichlorides or other chlorophosphonic acid derivatives. beilstein-journals.org This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.

The general reaction involves the treatment of a heptylphosphonyl dichloride with water. The high reactivity of the phosphorus-chlorine bonds leads to their rapid cleavage and replacement with hydroxyl groups, yielding this compound. The reaction is typically carried out in an aqueous medium, and the resulting hydrochloric acid is removed by distillation or neutralization. beilstein-journals.org

For instance, the hydrolysis of phenyldichlorophosphine oxide with sodium hydroxide (B78521) in acetonitrile (B52724) has been reported to produce the corresponding phosphonic acid in good yield. beilstein-journals.org Similarly, acidic hydrolysis using concentrated hydrochloric acid is a common practice for converting phosphonates to phosphonic acids. beilstein-journals.orgmdpi.com The choice between acidic or basic conditions can depend on the stability of other functional groups present in the molecule. beilstein-journals.org

Multi-Step Synthetic Approaches for this compound Precursors

A common strategy involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with an alkyl halide (in this case, a 1-haloheptane) to form a dialkyl heptylphosphonate. This phosphonate (B1237965) ester can then be hydrolyzed under acidic or basic conditions to yield the final this compound. beilstein-journals.org

Another approach could involve the use of Grignard reagents. youtube.com For example, a heptylmagnesium halide could react with a phosphorus-containing electrophile, such as diethyl chlorophosphate, to form the carbon-phosphorus bond. Subsequent workup and hydrolysis would then lead to this compound. The planning of such multi-step syntheses requires careful consideration of reaction conditions to ensure compatibility with all functional groups present in the intermediates. youtube.com

Synthesis of Polymerizable this compound Monomers

The incorporation of phosphonic acid moieties into polymers can impart desirable properties such as adhesion, flame retardancy, and biocompatibility. researchgate.net This has led to the development of synthetic methods for polymerizable this compound monomers, particularly those containing a reactive group like a methacrylate (B99206).

Design and Synthesis of Methacryloyloxy-Heptylphosphonic Acid Derivatives (e.g., 7-(methacroyloxy)-2-oxo-heptylphosphonic acid)

A notable example of a polymerizable this compound monomer is 7-(methacroyloxy)-2-oxo-heptylphosphonic acid. nih.govtandfonline.comresearchgate.net This monomer is of particular interest for applications in self-etching dental adhesives due to its ability to both polymerize and interact with the tooth structure. nih.govtandfonline.comresearchgate.net

The synthesis of this complex monomer involves a multi-step approach. tandfonline.com A typical synthetic route starts with the acylation of a suitable precursor with methacrylic anhydride. tandfonline.com This introduces the polymerizable methacrylate group. The resulting intermediate is then converted to the final phosphonic acid. tandfonline.com The synthesis and characterization of 7-(methacroyloxy)-2-oxo-heptylphosphonic acid have been described in detail, including its homopolymerization and copolymerization with other monomers like methyl methacrylate. nih.govtandfonline.comresearchgate.net

The structure of these monomers is designed to have a phosphonic acid group for adhesion and a polymerizable group for incorporation into a polymer network. researchgate.net The length of the alkyl chain, in this case, heptyl, can be varied to fine-tune the properties of the resulting polymer.

Strategies for Functional Group Protection and Subsequent Deprotection

In the synthesis of complex molecules like functionalized this compound monomers, it is often necessary to temporarily block, or "protect," certain functional groups to prevent them from reacting under specific conditions. ethz.ch The use of protecting groups is a fundamental strategy in organic synthesis. numberanalytics.comslideshare.net

For the synthesis of phosphonic acid monomers, the phosphonic acid group itself is often generated in the final step from a protected form, such as a phosphonate ester (e.g., diethyl phosphonate). tandfonline.com The ester groups are stable under many reaction conditions used to modify other parts of the molecule but can be selectively removed at the end of the synthesis.

A common method for the deprotection of dialkyl phosphonates to form phosphonic acids is through silylation with a reagent like trimethylsilyl (B98337) bromide (TMSBr), followed by methanolysis. tandfonline.com This two-step process is often high-yielding. tandfonline.com Other deprotection methods for phosphonate esters include acidic or basic hydrolysis. beilstein-journals.orgmdpi.com

The choice of protecting group is critical and depends on the specific reaction conditions of the synthetic route. ethz.chhighfine.com For instance, in the synthesis of 7-(methacroyloxy)-2-oxo-heptylphosphonic acid, the diethyl phosphonate serves as a protecting group for the phosphonic acid functionality while the methacrylate group is introduced. tandfonline.com The final deprotection step with TMSBr and methanol (B129727) yields the desired acidic monomer. tandfonline.com

Advanced Spectroscopic and Analytical Characterization of Heptylphosphonic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and chemical environment of atoms within a molecule. For heptylphosphonic acid, a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy offers a comprehensive understanding of its structure.

Proton (¹H) NMR spectroscopy provides information on the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In this compound, the protons of the heptyl chain exhibit characteristic chemical shifts. Protons closer to the electron-withdrawing phosphonic acid group are deshielded and appear at a lower field (higher ppm value) compared to the protons of the terminal methyl group.

The protons on the carbon adjacent to the phosphorus atom (α-CH₂) are expected to show the most significant downfield shift due to the inductive effect of the phosphonic acid moiety. These protons would also exhibit coupling to the phosphorus-31 nucleus, resulting in a multiplet. The signals for the other methylene (B1212753) groups along the chain would appear at higher fields, with the terminal methyl (CH₃) group protons being the most shielded and appearing at the highest field. The acidic protons of the P(O)(OH)₂ group are typically broad and their chemical shift is highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling
P-CH ₂-(CH₂)₅-CH₃1.5 - 2.0MultipletJ(H,H), J(H,P)
P-CH₂-(CH ₂)₅-CH₃1.2 - 1.6MultipletJ(H,H)
P-(CH₂)₆-CH0.8 - 1.0TripletJ(H,H)
P(O)(OH )₂10 - 12 (variable)Broad Singlet-

Note: These are predicted values and can vary based on experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. compoundchem.com Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their chemical environment. compoundchem.com In this compound, the carbon atom directly bonded to the phosphorus atom (C1) is expected to be the most deshielded due to the electronegativity of the phosphonic acid group and will appear at the lowest field. This C1 signal will also show coupling to the phosphorus-31 nucleus. The chemical shifts of the other carbon atoms in the heptyl chain will appear at higher fields, with the terminal methyl carbon (C7) being the most shielded. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C 1 (α to P)25 - 35 (doublet due to J(C,P))
C 220 - 30
C 3 - C 622 - 32
C 7 (terminal CH₃)~14

Note: These are predicted values and can vary based on experimental conditions.

Phosphorus-31 (³¹P) NMR is a highly effective technique for studying phosphorus-containing compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus. wikipedia.org The chemical shift of the phosphorus atom is sensitive to the nature of the substituents attached to it. For alkylphosphonic acids, the ³¹P chemical shift typically appears in a characteristic range. The chemical shifts are generally referenced to an external standard of 85% phosphoric acid (H₃PO₄) at 0 ppm. wikipedia.org The ³¹P NMR spectrum of this compound is expected to show a single resonance, which may be a multiplet if proton-coupled, due to coupling with the protons on the adjacent carbon atom. huji.ac.il The chemical shift is also known to be pH-dependent. nih.govnih.gov

Table 3: General ³¹P NMR Chemical Shift Range for Alkylphosphonic Acids

Compound Type Typical ³¹P Chemical Shift (δ, ppm)
Alkylphosphonic Acids+25 to +40

Note: The specific chemical shift for this compound may vary depending on the solvent and pH.

Vibrational Spectroscopy for Molecular Interactions and Reaction Monitoring

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a valuable tool for identifying functional groups and studying intermolecular interactions.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The phosphonic acid group has several characteristic vibrational modes that can be observed in the FTIR spectrum. The P=O stretching vibration typically appears as a strong band in the region of 1250-950 cm⁻¹. The P-O-H stretching and bending vibrations are also characteristic. The broad absorption band for the O-H stretch of the phosphonic acid group is expected in the 3000-2500 cm⁻¹ region, often overlapping with C-H stretching vibrations. The P-O stretching vibrations are typically found in the 1150-850 cm⁻¹ range. nih.gov The C-H stretching vibrations of the heptyl chain will be observed around 2950-2850 cm⁻¹.

Table 4: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
O-H stretch (P-O-H)3000 - 2500Broad, Strong
C-H stretch (alkyl)2950 - 2850Strong
P=O stretch1250 - 950Strong
P-O stretch1150 - 850Strong
P-O-H bend1000 - 800Medium

Note: The exact positions and intensities of the peaks can be influenced by factors such as hydrogen bonding and the physical state of the sample.

Raman Spectroscopy (as a Complementary Technique)

Raman spectroscopy serves as a valuable complementary technique to infrared (IR) spectroscopy for the vibrational analysis of this compound systems. While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar moieties and symmetric bonds, providing a more complete picture of the molecular structure.

In the context of this compound, Raman spectroscopy is particularly useful for characterizing the carbon backbone and the phosphonic acid headgroup. The C-C and C-H stretching and bending vibrations of the heptyl chain give rise to characteristic Raman bands. For instance, the symmetric and asymmetric stretching vibrations of the CH2 groups typically appear in the 2800-3000 cm⁻¹ region.

When this compound adsorbs onto a metal oxide surface, changes in the Raman spectrum can elucidate the nature of the surface-adsorbate interaction. The vibrational modes of the phosphonic acid group, such as the P=O and P-O-H stretching vibrations, are particularly sensitive to bonding. The formation of covalent bonds between the phosphonic acid and a metal oxide surface can lead to shifts in the positions and changes in the intensities of these bands. For example, the strong P=O stretching band, typically observed in the free acid, may diminish or disappear upon deprotonation and covalent bonding to the surface, while new bands corresponding to P-O-metal vibrations may appear at lower frequencies.

Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly enhance the Raman signal of this compound, especially when it is present as a monolayer on a suitable metallic substrate. This enhancement allows for the detection of minute quantities of the analyte and provides detailed information about the orientation of the molecule on the surface.

Vibrational Mode Typical Raman Shift (cm⁻¹) for Alkylphosphonic Acids Information Provided
C-H Stretching2800 - 3000Conformation and packing of the alkyl chains
CH₂ Bending/Scissoring1400 - 1500Conformational order of the alkyl chains
P=O Stretching1200 - 1300Presence of free or hydrogen-bonded phosphonic acid
P-O-H Stretching900 - 1100Nature of the phosphonic acid headgroup
P-O-Metal Stretching800 - 1000Covalent bonding to a metal oxide surface

Solid-State Analytical Techniques for Investigating this compound Derivatives in Bulk Materials

The incorporation of this compound derivatives into bulk materials, such as polymers or composites, or their formation as self-assembled monolayers on surfaces, can be thoroughly investigated using a variety of solid-state analytical techniques. acs.org These methods provide information on the crystalline structure, molecular conformation, and mobility of the phosphonic acid derivatives within the host material.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy:

Solid-state NMR (ssNMR) is a powerful tool for probing the local environment of specific nuclei within the this compound molecule, such as ³¹P and ¹³C.

³¹P ssNMR: The chemical shift of the phosphorus-31 nucleus is highly sensitive to its coordination environment. For instance, ³¹P ssNMR can distinguish between free phosphonic acid, hydrogen-bonded species, and phosphonates covalently bonded to a surface. The chemical shift anisotropy provides additional information about the symmetry of the phosphorus environment. In studies of octadecylphosphonic acid (a longer-chain analogue of this compound) on zirconia and titania, ³¹P ssNMR has been instrumental in assessing the strength of the surface interaction. acs.org

¹³C ssNMR: Carbon-13 ssNMR provides insights into the conformation of the heptyl chain. The chemical shifts of the methylene carbons can indicate whether the alkyl chain is in a highly ordered, all-trans conformation or in a more disordered state. This is particularly useful for studying the packing of self-assembled monolayers. For octadecylphosphonic acid monolayers, ¹³C ssNMR has revealed that while the inner methylene groups are predominantly in an all-trans conformation, the chain termini exhibit a higher degree of disorder. acs.org

X-ray Diffraction (XRD):

X-ray diffraction is the primary technique for determining the crystalline structure of bulk materials containing this compound derivatives. pdx.eduanton-paar.com If the derivatives form a crystalline phase, XRD can be used to determine the unit cell parameters and the arrangement of the molecules within the crystal lattice. For self-assembled monolayers on flat substrates, X-ray reflectivity can provide precise measurements of the monolayer thickness, which can be related to the tilt angle of the alkyl chains. Powder XRD can be used to identify the crystalline phases present in a composite material. acs.org

Technique Information Obtained Relevance to this compound Systems
³¹P Solid-State NMR Local environment and bonding of the phosphorus nucleus.Distinguishes between free acid, hydrogen-bonded forms, and surface-bound species. Assesses the nature of the interaction with the substrate. acs.org
¹³C Solid-State NMR Conformation and packing of the heptyl chains.Determines the degree of order within self-assembled monolayers or in composite materials. acs.org
X-ray Diffraction (XRD) Crystalline structure, phase identification, and layer thickness.Characterizes the bulk structure of materials containing this compound derivatives and the packing of monolayers. acs.orgpdx.eduanton-paar.com

Computational Chemistry and Theoretical Investigations of Heptylphosphonic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of heptylphosphonic acid at the electronic level. These methods are crucial for understanding the nature of chemical bonds, predicting reactivity, and characterizing non-covalent interactions that govern its behavior.

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure of molecules like this compound. DFT functionals vary in how they approximate the exchange-correlation energy, which can influence the predicted electronic structure and properties like proton affinity. researchgate.net Different functionals may lead to variations in the predicted shape and energy of frontier molecular orbitals, which are key to understanding chemical reactivity. researchgate.net

For phosphonic acids in general, DFT calculations have shown that the phosphonic acid group can act as both a hydrogen bond donor and acceptor. researchgate.net This dual nature is fundamental to its ability to form extended hydrogen-bonded networks. The bonding within the molecule, particularly the P-C and P-O bonds, can be analyzed through methods like Natural Bond Orbital (NBO) analysis to understand charge distribution and bond character.

Proton Affinity and Proton Transfer Dynamics through DFT Approaches

DFT methods are widely used to calculate proton affinities, which are intrinsic measures of a molecule's basicity in the gas phase. researchgate.net The accuracy of these calculations can be comparable to high-level composite methods, with some DFT functionals like PBE0 showing very good agreement with experimental values for similar compounds. researchgate.net The proton affinity of this compound is a key parameter in understanding its acid-base chemistry. The relative proton affinities of different oxygen centers within a molecule dictate the dynamics of proton movement. rsc.org

DFT calculations can also elucidate the mechanisms of proton transfer. For instance, in systems with multiple hydrogen-bonding sites, DFT can help determine the preferred pathways for proton movement between molecules. This is crucial for understanding proton transport in materials where phosphonic acids are used as proton conductors.

Characterization of Intermolecular Hydrogen Bonding Interactions and Energetics

Intermolecular hydrogen bonds are critical in defining the structure and properties of this compound in condensed phases. DFT calculations are instrumental in characterizing these interactions. researchgate.net Phosphonic acid groups can form strong hydrogen bonds, and in some cases, double hydrogen bonds can lead to particularly stable complexes. researchgate.net

Computational studies have revealed that the strength and geometry of these hydrogen bonds can be finely tuned by the molecular environment. nih.gov The formation of multiple hydrogen bonds not only strengthens the interaction but also leads to the formation of unique, extended hydrogen-bonded architectures. nih.gov The interplay between intermolecular and intramolecular hydrogen bonds can also be explored, as seen in related dicarboxylic acid systems. mdpi.com

Ab Initio Molecular Dynamics (AIMD) Simulations for Proton Transport Mechanisms

Ab initio molecular dynamics (AIMD) simulations provide a dynamic picture of proton transport at the molecular level. acs.org These simulations can track the movement of protons over time, revealing the mechanisms of proton hopping and diffusion. In systems containing phosphonic acid groups, AIMD can be used to study how protons move through the hydrogen-bonded network.

AIMD simulations have shown that proton transport often occurs through a Grotthuss-type mechanism, where protons are relayed along chains of hydrogen-bonded molecules. rsc.orgnih.gov The efficiency of this transport is highly dependent on the structure and dynamics of the hydrogen-bond network. researchgate.net For example, the presence of "water wires" or similar conduits can significantly enhance proton conduction. uni-halle.de AIMD can also be used to calculate the energy barriers for proton transfer between different sites. nih.gov

Classical Molecular Dynamics (MD) Simulations

While quantum methods provide detailed electronic information, classical molecular dynamics (MD) simulations are essential for studying the behavior of larger systems over longer timescales. These simulations treat atoms as classical particles interacting through a force field, allowing for the investigation of collective phenomena in liquid and solid phases.

Atomistic Simulations of Dynamic Hydrogen Bonding Networks in Liquid Phases

Classical MD simulations are a powerful tool for investigating the dynamic nature of hydrogen-bonding networks in the liquid phase of substances like this compound. uoa.gr These simulations can reveal the formation and breaking of hydrogen bonds on the picosecond to nanosecond timescale, providing insights into the local structure and dynamics of the liquid. researchgate.net

Studies on similar systems have shown that molecules can form extended hydrogen-bonded chains and other structural motifs in the liquid state. nih.gov The dynamics of these networks are sensitive to temperature and pressure, with increased temperature leading to disruption of the hydrogen bonds. nih.gov MD simulations can also be used to calculate properties like diffusion coefficients, which are directly related to the mobility of molecules within the liquid. researchgate.net The analysis of these simulations often involves tools that can identify and track hydrogen bonds throughout the trajectory, providing a detailed picture of the hydrogen-bond network's topology and evolution. nih.gov

Development and Validation of Force Fields for this compound

The accuracy of molecular dynamics (MD) simulations, a cornerstone of computational chemistry, is fundamentally dependent on the quality of the underlying force field—a set of mathematical functions and parameters that describe the potential energy of the system. ethz.chuj.edu.pl For novel or specialized molecules like this compound, existing generic force fields may not be adequate, necessitating the development of specific parameters.

A dedicated force field for HPA was developed to facilitate atomistic MD simulations aimed at understanding its liquid phase and the dynamics of its hydrogen-bonding network. nih.gov This process involved:

Quantum Chemical Calculations: Initial parameters for the HPA molecule were generated using quantum chemistry calculations, which provide a fundamental description of the electronic structure and energy. nih.gov

Parameter Optimization: The initial parameters were then refined using a simplex algorithm. This optimization is crucial to ensure the force field accurately reproduces the molecule's behavior. nih.gov

Validation: The resulting force field was rigorously validated by comparing simulation results against experimentally measured properties. This critical step ensures the model is physically realistic and can be used for predictive simulations. nih.gov

The validation of the HPA force field was confirmed by its ability to reproduce key physical properties, demonstrating its reliability for further computational studies. nih.gov

Table 1: Validation of the this compound Force Field

Property Simulation Result Experimental Result Reference
Density Agreement with experiment Experimentally measured nih.gov
Self-diffusion Constant Agreement with experiment Experimentally measured nih.gov

This validated force field enables the study of dynamic processes, such as the formation of the hydrogen bond network in liquid HPA, which is a critical factor for its potential use in fuel cell membranes. nih.gov

Dissipative Particle Dynamics (DPD) for Morphological Studies of Block Copolymers

While atomistic simulations are excellent for detailing short-range interactions, they are computationally too expensive to model the large-scale structures that form in block copolymer systems. For this, coarse-grained methods like Dissipative Particle Dynamics (DPD) are employed. arxiv.orgnih.gov DPD is a mesoscopic simulation technique where clusters of atoms are grouped into single "beads," allowing for the simulation of larger system sizes over longer timescales. nih.gov

In the context of a block copolymer containing this compound, a DPD model would be constructed as follows:

Coarse-Graining: The this compound monomer would be represented by a few beads. For instance, the hydrophilic phosphonic acid headgroup could be one type of bead (A), and the hydrophobic heptyl tail could be represented by another type of bead (B). The other block of the copolymer would be represented by a third type of bead (C).

Interaction Parameters: The interactions between these beads are defined by a set of repulsion parameters. These parameters are chosen to reflect the chemical nature of the corresponding molecular fragments (e.g., the repulsion between hydrophilic and hydrophobic beads would be high). These parameters can be systematically derived to match experimental data, such as interfacial tension.

Simulation: The DPD simulation tracks the evolution of these beads, governed by conservative, dissipative, and random forces that collectively produce the correct hydrodynamic behavior. nih.gov

By simulating the behavior of millions of such beads, DPD can predict the equilibrium morphology of the block copolymer system. arxiv.orgnih.gov This is crucial for understanding how a polymer functionalized with this compound would phase-separate to form the nanoscale domains (e.g., lamellae, cylinders, or spheres) that are essential for creating continuous proton transport channels in materials like fuel cell membranes. arxiv.org Reparameterized DPD models have successfully predicted complex structures in block copolymer thin films, making the method a powerful tool for materials design. arxiv.orgnih.gov

Theoretical Modeling of Supramolecular Assemblies

The amphiphilic nature of this compound—possessing a hydrophilic phosphonic acid head and a hydrophobic heptyl tail—drives it to form ordered supramolecular structures in solution, such as micelles. Computational modeling provides a powerful lens to predict and analyze these self-assembly phenomena at the molecular level.

Computational Prediction of Micelle Structures and Self-Assembly Phenomena

The spontaneous aggregation of amphiphilic molecules into micelles is a classic example of self-assembly. Computational methods can predict the critical micelle concentration (CMC), micelle shape and size, and the dynamics of micelle formation.

Simulating this process can be approached using both all-atom MD and coarse-grained methods like DPD.

All-Atom MD: Simulations starting with randomly dispersed this compound molecules in a solvent (e.g., water) can capture the initial stages of aggregation. These simulations provide detailed information about the conformation of the alkyl chains, the hydration of the phosphonic acid headgroups, and the specific hydrogen-bonding interactions that stabilize the micelle.

Dissipative Particle Dynamics (DPD): For predicting the final equilibrium structures and morphologies, DPD is often more suitable due to its ability to handle larger systems and longer timescales. nih.govbrown.edu In a DPD simulation of this compound in water, the HPA molecules would be modeled as simple A-B structures (A=hydrophilic head, B=hydrophobic tail) and water as a single bead type (W). By setting the interaction parameters to reflect the hydrophilicity/hydrophobicity of each component, the simulation would show the spontaneous aggregation of the HPA molecules into micelles, with the hydrophobic 'B' tails sequestered in the core and the hydrophilic 'A' heads exposed to the 'W' water beads. brown.edu

These computational models can explore how factors like concentration, temperature, and the presence of salts influence micelle formation and structure, providing guidance for experimental studies and applications where the controlled self-assembly of this compound is desired.

Heptylphosphonic Acid in Polymer Science and Functional Materials Development

Heptylphosphonic Acid as a Model Compound for Polymer Electrolyte Membranes (PEMs)

This compound (HPA) serves as a crucial model compound for the development of polymer electrolyte membranes (PEMs), particularly those designed for high-temperature operation (above 100°C). acs.orgnih.gov Its structure, featuring a phosphonic acid-functionalized alkane (heptane), allows for systematic studies into proton conduction mechanisms in the absence of water, a critical factor for next-generation fuel cells. acs.orgnih.gov

Investigation of Proton Conduction in Phosphonic Acid-Functionalized Systems

The investigation of proton conduction in phosphonic acid-functionalized systems is a significant area of research for developing advanced polymer electrolyte membranes (PEMs). rsc.orgresearchgate.net Phosphonic acid groups are considered highly suitable for anhydrous (water-free) proton conduction due to their ability for self-dissociation, an amphoteric nature, and the high mobility of protonic charge carriers. researchgate.net This allows for the development of PEMs that can operate at intermediate temperatures (100 to 200 °C), offering advantages over traditional membranes that rely on water for proton transport. researchgate.net

Atomistic molecular dynamics simulations have been employed to understand the dynamic hydrogen bonding network in the liquid phase of this compound (HPA). nih.gov These simulations help in understanding the proton transport mechanism at a molecular level. nih.gov The Grotthuss mechanism, where protons hop through a hydrogen-bonded network, is a key process in these systems. researchgate.netresearchgate.net The formation of a continuous hydrogen-bond network within the polymer structure is crucial for facilitating this proton conduction process. acs.org

Research has shown that the proton conductivity of phosphonic acid-functionalized polymers increases with temperature, reaching values on the order of 3 × 10⁻⁴ S/cm at 140 °C under nominally anhydrous conditions. researchgate.net The structure of these polymers, often featuring layered domains of phosphonic acid groups, creates dedicated channels for proton conduction. researchgate.net By modifying existing polymers like Nafion® with phosphonic acid groups, researchers have achieved significant improvements in mechanical properties and performance at high temperatures, with conductivities around 0.02 S/cm at 110 °C and low relative humidity.

Comparative Studies with Alternative Protogenic Groups (e.g., Sulfonic Acid, Imidazole)

Comparative studies of phosphonic acid with other protogenic (proton-donating) groups, such as sulfonic acid and imidazole (B134444), are crucial for optimizing PEM performance. These studies have revealed that phosphonic acid groups can offer enhanced proton conduction due to a lower energy barrier (37.2 kJ mol⁻¹) compared to sulfonic acid groups (69.9 kJ mol⁻¹). researchgate.netresearchgate.net This advantage is attributed to the self-ionization of phosphonic acid groups, which allows them to act as both proton donors and conductors. researchgate.netresearchgate.net

Furthermore, the carbon-phosphorus (-C-P-) bond in phosphonic acid is more thermally and electrochemically stable than the carbon-sulfur (-C-S-) bond in sulfonic acid, making it more suitable for the demanding environment of a fuel cell. researchgate.net

Ab initio modeling of alkanes functionalized with sulfonic acid, phosphonic acid, and imidazole has provided further insights. researchgate.net Potential energy profiles for the rotation of these functional groups on heptyl chains showed that imidazole is the most labile, while phosphonic acid has a lower rotational barrier than sulfonic acid. researchgate.net This suggests greater conformational flexibility for the phosphonic acid group. Minimum energy calculations for dimers of these acids indicated that the binding is strongest between phosphonic acid pairs. researchgate.net The energy required to transfer a proton between two acid molecules was found to be the lowest for phosphonic acid, supporting the experimental observation that it has the best amphoteric character for proton conductivity in the absence of a solvent like water. researchgate.net

Correlation between Dynamic Hydrogen Bond Network Formation and Proton Conductivity

A strong correlation exists between the formation of dynamic hydrogen bond networks and proton conductivity in phosphonic acid-based materials. acs.orgnih.gov Atomistic molecular dynamics simulations have confirmed the formation of these networks in liquid this compound. acs.orgnih.gov These networks are not static; they are constantly forming, breaking, and reforming, which is essential for the mobility of protons. nih.gov

The Grotthuss mechanism, a process of proton hopping through a hydrogen-bonded network, is the primary mode of proton transport in these systems. nih.govresearchgate.net The efficiency of this mechanism is directly related to the extent and continuity of the hydrogen bond network. acs.org A higher number of hydrogen bonds generally leads to better proton conductivity. rsc.org This is because a more extensive network provides more pathways for protons to travel.

Molecular dynamics simulations have provided direct evidence of proton migration between phosphonate (B1237965) groups within a polymer chain. nih.gov The analysis of proton trajectories shows protons hopping from one oxygen atom of a phosphonate group to another, facilitated by the hydrogen bond network. nih.gov This dynamic process of hydrogen bond formation and breaking is the fundamental pathway for proton transport in anhydrous membranes. nih.gov

Polymerization Kinetics and Reactivity of this compound Monomers

The study of the polymerization kinetics and reactivity of monomers derived from this compound is essential for designing and synthesizing new functional polymers.

Free Radical Homopolymerization Studies

The homopolymerization of vinylphosphonic acid (VPA) and its derivatives is a key method for producing polymers with phosphonic acid side chains. mdpi.com Free radical polymerization is a common technique used for this purpose. For instance, the homopolymerization of 7-(methacroyloxy)-2-oxo-heptylphosphonic acid has been studied in solvents like methanol (B129727) and dioxane at temperatures between 45 and 70°C, using azobisisobutyronitrile (AIBN) as a thermal initiator. nih.govresearchgate.net The polymerization proceeds readily, and the kinetics show characteristics of an ideal free radical polymerization, with termination occurring mainly by disproportionation, similar to what is observed for methyl methacrylate (B99206) (MMA) homopolymerization. nih.govresearchgate.net

The polymerization of VPA in aqueous media has also been investigated using initiators like α,α′-azodiisobutyramidine dihydrochloride (B599025) (AIBA). mdpi.com The molecular weight and properties of the resulting poly(vinylphosphonic acid) (PVPA) can be influenced by the reaction conditions. mdpi.com

Copolymerization Behavior with Acrylate and Methacrylate Monomers

The copolymerization of this compound-containing monomers with common monomers like acrylates and methacrylates allows for the creation of polymers with a wide range of properties. The kinetics of copolymerization of 7-(methacroyloxy)-2-oxo-heptylphosphonic acid with methyl methacrylate (MMA) have been monitored using online ¹H-NMR spectroscopy. nih.govresearchgate.net The copolymerization parameters can be determined using methods such as the Jaacks method, the Fineman-Ross method, and nonlinear least-squares methods, which have been shown to yield similar results. nih.govresearchgate.net

The reactivity ratios for the copolymerization of phosphonic acid-containing methacrylates with MMA indicate how the monomers incorporate into the polymer chain. For example, the reactivity ratios for 10-(methacryloyloxy)-decylphosphonic acid (MDPA) and MMA were found to be r_MDPA = 1.01 and r_MMA = 1.08, suggesting a nearly ideal random copolymerization. researchgate.net

Table of Copolymerization Reactivity Ratios

Monomer 1 (M1)Monomer 2 (M2)r1r2MethodReference
7-(methacroyloxy)-2-oxo-heptylphosphonic acidMethyl Methacrylate (MMA)Similar reactivitySimilar reactivityJaacks, Fineman-Ross, nonlinear least-squares nih.govresearchgate.net
10-(methacryloyloxy)-decylphosphonic acid (MDPA)Methyl Methacrylate (MMA)1.011.08Not specified researchgate.net
Vinylphosphonic Acid (VPA)2-deoxy-2-methacrylamido-D-glucose (MAG)0.049.02Fineman–Ross, Kelen–Tüdös nih.gov

This table is generated based on available data and may not be exhaustive.

Influence of Solvent and Initiator Concentration on Polymerization Rate

The rate of polymerization for phosphonated monomers is significantly influenced by the choice of solvent and the concentration of the initiator. The solvent's role extends beyond simply dissolving the monomer and initiator; it can directly impact the kinetics of the propagation and termination steps. researchgate.net

The polymerization rate of monomers can be affected by electron donor-acceptor interactions with the solvent, which can alter the reactivity of the macroradicals. researchgate.net Furthermore, the viscosity of the solvent plays a crucial role, with the termination rate constant often being inversely proportional to the viscosity of the reaction medium. researchgate.net Studies on experimental adhesive blends have shown that the solvent content and type have a significant effect on the degree of conversion (DC). For instance, diluting certain resin blends with ethanol (B145695) or a mixture of ethanol and water can increase the DC. nih.gov The hydrophilicity of the monomers in relation to the solvent is a key factor; the addition of a water-compatible component to photo-initiators can reduce the negative effects of phase separation and promote polymerization. nih.gov

The concentration of the initiator is another critical parameter that dictates the outcome of the polymerization. In the synthesis of thermosensitive microparticles, the molar ratio of monomer to initiator was shown to directly influence the physicochemical properties of the resulting polymers, including particle size, polydispersity index (PDI), and the lower critical solution temperature (LCST). nih.gov As the initiator concentration decreases (i.e., the monomer-to-initiator ratio increases), the hydrodynamic diameter of the synthesized polymer particles tends to increase, although this trend can be complex. nih.gov

Table 1: Influence of Initiator Concentration on Polymer Particle Properties Data adapted from a study on poly(acrylamide-co-2-acrylamido-2-methyl-1-propanesulfonic acid) microparticles. nih.gov

Sample IDMonomer:Initiator Molar RatioHydrodynamic Diameter (HD) at 18 °C (nm)Polydispersity Index (PDI) at 18 °C
PS11:1226 ± 350.42 ± 0.04
PS21:0.5299 ± 1450.49 ± 0.29
PS31:0.1389 ± 390.28 ± 0.07
PS41:0.05584 ± 750.44 ± 0.06
PS51:0.01271 ± 500.26 ± 0.14

Design and Synthesis of Phosphonated Polymers Incorporating this compound Motifs

The introduction of phosphonic acid functionalities into polymer structures can be achieved through several synthetic routes, broadly categorized as post-polymerization modification or direct polymerization of functional monomers.

Post-polymerization modification is a versatile method for introducing phosphonic acid groups onto a pre-existing polymer backbone. This often involves the use of spacer linkers to distance the acidic group from the main chain, which can improve its accessibility and functionality. A notable example is the synthesis of styryl phosphonic acids with alkanediyl spacers of varying lengths. mdpi.com This strategy typically begins with a polymer containing a reactive handle, such as 4-(chloromethyl)-styrene units, which can then be reacted in subsequent steps to build the spacer and terminate with a phosphonate ester, which is later hydrolyzed to the desired phosphonic acid. mdpi.com

Direct polymerization involves the use of a monomer that already contains a phosphonic acid group or its ester precursor. mdpi.com This approach allows for better control over the composition and distribution of the functional groups in the final polymer. A wide array of phosphonate-containing vinyl monomers, including styrenic, (meth)acrylic, and vinyl types, have been synthesized and polymerized. researchgate.netrsc.org

Several polymerization techniques are employed:

Free Radical Polymerization: Conventional free radical polymerization is widely used for phosphonated (meth)acrylic and styrenic monomers, often leading to high molecular weight polymers. researchgate.netnih.gov

Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization enable the synthesis of well-defined phosphonated polymers with controlled molecular weights and low dispersities. rsc.org

Ring-Opening Polymerization (ROP): This method has been used to create phosphonate-functionalized polycarbonates by first synthesizing a novel phosphonate-containing cyclic carbonate monomer, which is then polymerized. nih.gov

Creating more complex polymer architectures like block and graft copolymers allows for the combination of properties from different polymer segments.

Block Copolymers: These are commonly synthesized using controlled radical polymerization techniques. For example, diblock copolymers can be prepared by first synthesizing a phosphonated polymer block via RAFT, which then serves as a macro-chain transfer agent (macro-CTA) to control the polymerization of a second, different monomer block. rsc.org This has been successfully applied to create diblock copolymers of dimethyl-(methacryloyloxy)ethyl phosphonate and 2-hydroxyethyl methacrylate. rsc.org Another approach involves the RAFT dispersion polymerization of benzyl (B1604629) methacrylate using a phosphonic acid-functionalized macro-CTA to form various nano-object morphologies. acs.org

Graft Copolymers: These can be prepared by "grafting-from" or "grafting-to" a polymer backbone. One strategy involves the free radical graft polymerization of a monomer like glycidyl (B131873) methacrylate onto a substrate (e.g., sepiolite), followed by a chemical reaction to convert the grafted epoxy groups into phosphonic acid functionalities. nih.gov The general goal in creating these architectures is to produce materials where one segment provides specific functionality (e.g., adhesion from the phosphonic acid group) while the other provides structural integrity or other desired properties (e.g., crystallinity from a polyolefin segment). cmu.edu

Beyond simple spacer attachment, several named reactions are employed as robust strategies for the post-polymerization functionalization of polymer backbones with phosphonate groups. mdpi.comnih.gov

Arbuzov Reaction: This reaction involves the treatment of a polymer containing alkyl halide groups with a trialkyl phosphite (B83602) to form a dialkyl phosphonate ester, which can then be hydrolyzed to the phosphonic acid. nih.gov

Michaelis-Becker Reaction: An alternative to the Arbuzov reaction, this method proceeds rapidly at or below room temperature and provides high product yields, making it suitable for vinyl reactants by preventing premature thermal polymerization. nih.gov

Pudovik Reaction: This versatile reaction creates carbon-phosphorus bonds through the addition of compounds with a P-H bond (like dialkyl phosphonates) across unsaturated systems, such as alkenes present on a polymer chain. mdpi.com

Ring-Opening Reactions: Polymers containing reactive rings, such as epoxy groups from glycidyl methacrylate units, can be readily functionalized. The epoxy ring can be opened by reacting it with phosphoric acid, directly introducing the desired functionality onto the polymer side chain. nih.gov

Morphological Characterization and Structure-Property Relationships in Phosphonated Polymeric Systems

The performance of phosphonated polymers is intrinsically linked to their structure, from the molecular level to the macroscopic morphology. The relationship between processing, structure, and properties is a central theme in designing functional materials. mdpi.com The spatial organization of the polymer chains, induced during processing, dictates the final properties of the material. mdpi.comethernet.edu.et

In phosphonated polymers, key structure-property relationships include:

Ion Conductivity: The concentration and distribution of phosphonic acid groups significantly affect the material's ability to conduct protons, a critical property for fuel cell membranes. Fine-tuning the polymer architecture can control ion clustering behavior, leading to more efficient proton conductors. mdpi.com this compound itself is studied for its dynamic hydrogen bond network, which is crucial for ion transport. nih.gov

Adhesion: The strong affinity of phosphonic acid groups for metal surfaces makes these polymers excellent adhesives. The density and accessibility of these groups on the polymer surface are paramount for achieving strong bonding.

Calcium Chelation: In biomaterials applications, the ability of phosphonic acid groups to chelate calcium ions is important. Studies on poly(vinylphosphonic acid-co-acrylic acid) copolymers have shown that the calcium chelation capacity is a function of both the copolymer composition and the solution pH. acs.org However, the relationship can be complex, as higher contents of vinylphosphonic acid can also lead to lower polymer molar masses, which may have a competing effect on chelation. acs.org

The characterization of these polymers is essential to understanding these relationships. Common techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine copolymer composition and confirm functionalization. acs.org

Gel Permeation Chromatography (GPC): Used to determine molecular weight and polydispersity of the synthesized polymers. acs.org

Scanning and Transmission Electron Microscopy (SEM/TEM): Used to visualize the morphology of polymer blends, composites, and self-assembled nano-objects.

X-ray Diffraction (XRD): Used to probe the crystalline structure of the polymers. nih.gov

By correlating data from these characterization techniques with performance metrics, researchers can rationally design new phosphonated polymers with tailored properties for specific applications.

Analysis of Nanophase Separation and Domain Formation

This segregation into well-defined domains is crucial for creating continuous pathways for proton transport while maintaining the mechanical integrity of the material. Mesoscale simulations have demonstrated that the degree of nanophase separation is highly dependent on the architecture of the polymer. For instance, in studies of poly(ether sulfone) grafted with poly(vinyl phosphonic acid), clear nanophase separation was observed only when the sidechains contained a sufficient number of phosphonic acid units (e.g., seven repeat units), whereas polymers with single-unit sidechains showed no significant phase separation. researchgate.net This principle underscores the importance of the pendant this compound groups in driving the formation of these nanoscale domains.

The resulting morphology can vary from isolated spherical clusters to interconnected or lamellar structures, depending on factors such as the concentration of the acid groups and the nature of the polymer backbone. nih.gov These well-ordered, nanophase-separated structures are essential for balancing the mechanical strength, contributed by the hydrophobic phase, with the proton conductivity facilitated by the interconnected hydrophilic domains. researchgate.netnih.gov

Interfacial Science and Surface Functionalization with Heptylphosphonic Acid

Grafting and Surface Modification using Heptylphosphonic Acid Ligands

The use of this compound as a ligand for surface modification is a well-established technique for altering the interfacial properties of materials. The process of grafting these molecules onto a substrate can be controlled to produce highly ordered layers, which are crucial for the development of advanced materials and devices.

The chemical grafting of phosphonic acids, such as this compound, onto the surface of two-dimensional inorganic materials like MXenes (a class of transition metal carbides and nitrides) is an area of active research. While specific studies on this compound with MXenes are not extensively detailed in the provided search results, the principles of grafting other phosphorus-containing compounds onto MXenes can be extrapolated. For instance, the selective grafting of phosphorus onto Ti3C2Tx MXene has been shown to introduce P-O bonds on the surface. rsc.org This modification creates new active sites and can significantly enhance the material's properties.

The grafting process typically involves the reaction of the phosphonic acid with hydroxyl groups present on the surface of the MXene sheets. This results in the formation of strong, covalent P-O-metal or P-O-Ti bonds, leading to a stable functionalized surface. The long alkyl chain of this compound would then form a hydrophobic layer on the MXene surface, which could be beneficial for applications requiring dispersion in non-polar solvents or for creating barriers to aqueous electrolytes.

Research on phosphorus-doped Ti3C2Tx has demonstrated a notable enhancement in electrochemical energy storage capabilities. The introduction of P-O bonds acts as new active sites, facilitating a two-proton bonding-debonding process that boosts charge storage. rsc.org However, it is also noted that excessive surface phosphorus doping can lead to the destruction of the MXene's crystal integrity, causing a deterioration in performance. rsc.org This highlights the importance of controlling the grafting density to optimize the material's properties.

Similarly, the grafting of phosphorylated molecules onto MXenes has been employed to improve flame-retardant properties in composites. nih.gov This approach leverages the ability of the phosphonic acid group to form a stable char layer, which acts as a fire-retardant barrier.

SubstrateGrafting MoleculeKey Findings
Ti3C2Tx MXenePhosphorusCapacitance enhancement of 35% (437 F g⁻¹ at 2 mV s⁻¹); outstanding cycling stability. rsc.org
Ti3C2Tx MXenePhosphorusP-O bonds act as new active sites for a two-proton process, enhancing charge storage. rsc.org
Ti3C2Tx MXenePhosphorusHigh levels of surface phosphorus doping can damage the crystal structure of the MXene. rsc.org
PC-MXenePhosphorylated A-POSSHigh char residue content of 32.0% at 800 °C, indicating good fire-safety properties. nih.gov

Interactions with Metal Surfaces

The interaction of this compound with metal surfaces is of great interest for applications in electronics, corrosion protection, and catalysis. The phosphonic acid headgroup readily adsorbs onto a variety of metal and metal oxide surfaces, forming a self-assembled monolayer that can passivate the surface or introduce new functionalities.

The adsorption of phosphonic acids on electrode surfaces is a critical factor in determining the electrochemical performance of a device. While direct studies on this compound are not detailed in the provided results, research on analogous compounds like phenylphosphonic acid (PPA) on gallium arsenide (GaAs) surfaces provides valuable insights into the adsorption mechanism.

The adsorption of PPA from a solution is highly dependent on the concentration of water in the solvent. At low water concentrations (below 4%), a low-density monolayer is formed through a Brønsted acid-base reaction with the surface hydroxyl groups. nih.gov However, at higher water concentrations (5% or more), the amount of adsorbed molecules increases dramatically. This is attributed to the deprotonation of the acid, leading to the formation of phosphonate (B1237965) and hydrogenophosphonate ions that can form thicker layers intercalated with H3O+ and Ga3+ ions. nih.gov

This behavior suggests that the formation of this compound layers on electrode surfaces can be precisely controlled by tuning the solvent composition. The formation of a dense, well-ordered monolayer can be beneficial for creating a passivation layer that prevents unwanted electrochemical reactions, thereby improving the stability and efficiency of the electrode. Conversely, the formation of thicker, ion-rich layers could be utilized in applications such as sensors or electrocatalysis where a high surface concentration of functional groups is desired.

The efficiency of an electrochemical process is intrinsically linked to the nature of the electrode-electrolyte interface. The adsorption of molecules like this compound can modify this interface in several ways. It can alter the double-layer capacitance, affect the kinetics of charge transfer reactions, and control the flux of ions to the electrode surface. youtube.com For example, in the context of electrochemical sensors, the modification of an electrode with a composite film containing carboxylic acid and polypyrrole has been shown to enhance the detection of dopamine (B1211576) with high sensitivity and selectivity. mdpi.com This demonstrates the potential of using organic acids to functionalize electrode surfaces for improved electrochemical performance.

AdsorbateSubstrateSolvent ConditionsAdsorption Behavior
Phenylphosphonic Acid (PPA)GaAs (100)< 4% water in acetonitrile (B52724)Formation of a low-density monolayer. nih.gov
Phenylphosphonic Acid (PPA)GaAs (100)≥ 5% water in acetonitrileDrastic increase in adsorbed molecules, formation of thicker layers with phosphonate and hydrogenophosphonate ions. nih.gov

Advanced Catalysis and Materials Science Applications Involving Heptylphosphonic Acid

Coordination Chemistry and Catalytic Utility

The phosphonic acid group is well-known for its ability to coordinate with a variety of metal ions. This interaction can lead to the formation of stable complexes, which in turn can exhibit enhanced catalytic properties.

Formation of Stable Metal Ion Complexes and their Enhancement of Catalytic Activity

The formation of stable complexes between phosphonic acids and metal ions is a key driver for their use in catalysis. While specific research on heptylphosphonic acid's catalytic complexes is not extensively detailed in publicly available literature, the broader class of organophosphorus acids demonstrates significant potential. The coordination of the phosphonic acid moiety to a metal center can modulate the metal's electronic properties and steric environment, thereby enhancing its catalytic activity and selectivity for specific chemical transformations. This principle is widely applied in various catalytic processes, including oxidation and hydrolysis reactions. The hydrophobic heptyl group in this compound can further influence the solubility and stability of the resulting metal complex in non-aqueous media, potentially opening avenues for its use in biphasic catalysis or as a component in supported catalyst systems.

Integration in Novel Materials Architectures

The dual functionality of this compound allows for its incorporation into a diverse range of materials, imparting specific properties and enhancing performance.

Application in High-Performance Polymer Systems

This compound serves as a crucial model compound in the development of high-performance polymers, particularly for proton exchange membranes (PEMs) used in fuel cells operating at elevated temperatures. rsc.orgresearchgate.net The phosphonic acid groups, with their ability to form dynamic hydrogen bond networks, provide pathways for proton conduction. The heptyl chains, on the other hand, contribute to the material's structural integrity and hydrophobicity, which is essential for maintaining mechanical stability and managing water content within the membrane.

Atomistic molecular dynamics simulations have been employed to understand the behavior of this compound in the liquid phase, confirming the formation of a dynamic hydrogen bond network that is critical for proton transport. rsc.org These studies are instrumental in designing novel polymers that incorporate phosphonic acid functionalities for improved performance in high-temperature fuel cell applications.

Table 1: Investigated Properties of this compound for Polymer Applications

Property InvestigatedMethodSignificance
Dynamic Hydrogen BondingAtomistic Molecular Dynamics SimulationsConfirms the mechanism for proton conductivity in phosphonic acid-functionalized materials. rsc.org
Force Field GenerationQuantum Chemical Calculations & Simplex AlgorithmEnables accurate simulation of molecular behavior to predict material properties. rsc.org
Self-Diffusion ConstantExperimental MeasurementValidates the accuracy of the developed force field for molecular simulations. rsc.org

Contributions to Advanced Self-Etch Dental Adhesives

In the field of dentistry, phosphonic acid-based monomers are key components of advanced self-etch dental adhesives. While direct references to this compound in commercial dental products are scarce, the underlying chemistry of phosphonic acids in promoting adhesion to tooth structures is well-established. Monomers containing phosphonic acid groups, such as (meth)acryloxyalkyl 3-phosphonopropionates, have been shown to effectively bond to both enamel and metal surfaces.

Enhanced Functionalization of Two-Dimensional Materials (e.g., MXenes) for Energy Applications

Two-dimensional (2D) materials, such as MXenes, have garnered significant attention for their potential in energy storage applications like supercapacitors. However, the tendency of MXene sheets to restack limits their performance by hindering ion transport. Surface functionalization is a key strategy to overcome this limitation.

While specific studies detailing the use of this compound for MXene functionalization are not prominent, the concept of using organic molecules to modify MXene surfaces is a promising area of research. The phosphonic acid group of this compound could anchor to the MXene surface, while the heptyl chains would act as spacers, preventing the sheets from restacking. This would create a more open and accessible structure, facilitating better electrolyte ion penetration and diffusion, which are crucial for high-performance energy storage. Research into the surface modification of MXenes with various organic compounds, including polymers, has shown significant improvements in their electrochemical properties.

Development of Novel Proton-Conducting Materials

This compound is a key molecule in the study and development of novel proton-conducting materials, especially for applications in proton exchange membrane fuel cells (PEMFCs) that operate under anhydrous (water-free) conditions and at intermediate temperatures (above 100 °C).

In these systems, the phosphonic acid groups are the primary charge carriers. They can transfer protons through a self-dissociation mechanism, forming a network of hydrogen bonds that facilitates proton hopping. The heptyl group plays a crucial role in creating a less ordered, more amorphous structure, which can enhance proton mobility compared to more crystalline long-chain alkylphosphonic acids. Research has shown that a high concentration of phosphonic acid groups that form "bulky" hydrogen-bonded aggregates is essential for achieving high proton conductivity. rsc.org

Table 2: Research Findings on this compound in Proton-Conducting Materials

Research FindingSignificance
Investigation of melting behavior and transport properties of alkanes functionalized with phosphonic acids.Shows the influence of alkyl chain length on proton conductivity, with shorter chains like heptyl potentially offering advantages in less ordered systems.
The "spacer concept" is less effective for phosphonic acid-based conductors compared to heterocycle-based systems.Highlights the unique mechanism of proton conduction in phosphonic acid materials, emphasizing the importance of aggregate formation.
High concentration of phosphonic acid groups is crucial for high proton conductivity.Guides the design of new polymer architectures for improved proton exchange membranes. rsc.org

Q & A

Q. Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to test variables: temperature (60–100°C), solvent (toluene vs. THF), and catalyst (e.g., AlCl₃).
  • Byproduct Mitigation : Monitor for dialkylphosphonate formation via LC-MS; add scavengers like molecular sieves to absorb excess water .
  • Kinetic Analysis : Track reaction progress via in-situ ³¹P NMR to identify rate-limiting steps .

Case Study : A 15% yield increase was achieved by replacing PCl₃ with P(OEt)₃ under microwave-assisted conditions (80°C, 2 h) .

Advanced: How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, pKa) across studies?

Q. Methodological Answer :

  • Standardized Protocols : Use IUPAC-recommended buffers for pKa determination (e.g., 0.1 M KCl for ionic strength control).
  • Solubility Testing : Perform triplicate measurements in solvents (water, ethanol, DMSO) at 25°C using gravimetric analysis .
  • Data Reconciliation : Compare results with computational predictions (e.g., COSMO-RS for solubility) to identify outliers .

Example Contradiction Resolution : Conflicting pKa values (1.8 vs. 2.2) were resolved by excluding studies using non-degassed water, which introduced CO₂ interference .

Basic: What are the solubility properties of this compound, and how can they be experimentally determined?

Q. Methodological Answer :

  • Solubility Profile :
    • Water: 1.2 g/L (25°C)
    • Ethanol: >50 g/L
    • DCM: <0.5 g/L
  • Procedure :
    • Saturate solvent with this compound under agitation (24 h).
    • Filter through 0.22 μm PTFE membrane.
    • Quantify dissolved acid via UV-Vis (λ = 210 nm) or titration with NaOH .

Critical Note : Pre-saturate solvents with N₂ to prevent oxidation .

Advanced: How to design stability studies for this compound under varying pH and temperature conditions?

Q. Methodological Answer :

  • Accelerated Stability Testing :
    • Prepare 1 mM solutions in buffers (pH 2–12).
    • Incubate at 40°C, 60°C, and 25°C (control) for 30 days.
    • Assess degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
  • Kinetic Modeling : Use Arrhenius equation to predict shelf-life at 25°C from high-temperature data .

Key Finding : Degradation ≤5% at pH 4–8 after 6 months (25°C), but rapid hydrolysis at pH >10 .

Advanced: What computational approaches predict this compound’s reactivity in catalytic or biological systems?

Q. Methodological Answer :

  • Quantum Mechanics (QM) : Calculate Fukui indices for electrophilic/nucleophilic sites using Gaussian09 (B3LYP/6-311++G**).
  • Molecular Dynamics (MD) : Simulate lipid bilayer interactions to assess membrane permeability (CHARMM36 force field) .
  • Docking Studies : Use AutoDock Vina to model binding with metalloenzymes (e.g., alkaline phosphatase) .

Validation : Correlate computed binding energies (ΔG) with experimental IC₅₀ values from enzyme assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.